Magnesium dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent:

- Magnesium dihydrogen phosphate plays a crucial role in maintaining a stable pH environment in biological experiments. It acts as a buffer, resisting changes in pH when acids or bases are added. This is essential for many biochemical reactions, which are highly sensitive to pH fluctuations. Source: National Center for Biotechnology Information, PubChem: )

Nutrient Source:

- The compound provides both magnesium (Mg) and phosphate (PO4) ions, which are essential nutrients for various biological processes. Researchers utilize magnesium dihydrogen phosphate to create cell culture media and study the effects of these elements on cell growth, metabolism, and other functions. Source: ScienceDirect, Biodegradable magnesium phosphates in biomedical applications: )

Precursor for other Magnesium Phosphate Compounds:

- Magnesium dihydrogen phosphate serves as a starting material for synthesizing other magnesium phosphate compounds with specific properties. These compounds find various applications in research fields like material science, drug delivery, and tissue engineering. Source: ScienceDirect, Biodegradable magnesium phosphates in biomedical applications: )

Magnesium dihydrogen phosphate is an inorganic compound with the chemical formula . It appears as a white crystalline powder that is hygroscopic in nature, meaning it can absorb moisture from the environment. The compound has a molar mass of approximately 290.34 g/mol and a density of 1.56 g/cm³ at 20 °C. It is soluble in water and acids but insoluble in alcohol, making it useful in various applications across different industries .

Magnesium dihydrogen phosphate can be synthesized through the neutralization reaction of phosphoric acid with magnesium oxide, magnesium hydroxide, or magnesium carbonate. The general reaction can be represented as follows:

Upon heating, magnesium dihydrogen phosphate can decompose into magnesium metaphosphate and water:

This compound can also react with alkaline substances to form salts and release phosphoric acid .

Magnesium dihydrogen phosphate plays a significant role in biological systems, particularly as a source of magnesium and phosphate ions. Magnesium is essential for numerous biochemical processes, including ATP synthesis, enzyme activation, and cellular signaling. The compound has been studied for its potential therapeutic applications, particularly in the treatment of conditions like rheumatoid arthritis, where it may help alleviate symptoms due to its anti-inflammatory properties .

The primary method for synthesizing magnesium dihydrogen phosphate involves the neutralization of phosphoric acid with magnesium oxide or hydroxide. The process typically follows these steps:

- Preparation: Mix an aqueous solution of phosphoric acid with magnesium oxide or hydroxide.

- Neutralization: Stir the mixture until complete neutralization occurs.

- Filtration: Filter the resulting precipitate to remove any unreacted materials.

- Crystallization: Concentrate the solution and allow it to cool for crystallization.

- Drying: Dry the crystals obtained to yield magnesium dihydrogen phosphate .

Magnesium dihydrogen phosphate is utilized across various fields:

- Medicine: Employed in the formulation of medications for treating rheumatoid arthritis and other inflammatory conditions.

- Agriculture: Used as a fertilizer additive to enhance soil quality and nutrient availability.

- Plastics Industry: Acts as a stabilizer in plastic products.

- Flame Retardants: Serves as a fire-resistant material in various applications .

Studies on magnesium dihydrogen phosphate have explored its interactions with other compounds, particularly in biological systems. Its presence can influence the bioavailability of other minerals and nutrients due to its ability to form complexes with various ions. Additionally, research indicates that it may enhance the solubility and absorption of certain nutrients when used in dietary supplements .

Several compounds are structurally or functionally similar to magnesium dihydrogen phosphate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Monomagnesium Phosphate | A less acidic salt; used as a food additive (E343). | |

| Dimagnesium Phosphate | Less soluble; often used as a nutritional supplement. | |

| Magnesium Hydrogen Phosphate | Similar solubility properties; used in fertilizers. |

Uniqueness of Magnesium Dihydrogen Phosphate

Magnesium dihydrogen phosphate is unique due to its specific acidic properties and solubility profile, which makes it particularly effective for use in medical formulations and agricultural applications. Its ability to provide both magnesium and phosphate ions simultaneously distinguishes it from other similar compounds that may not offer this dual benefit .

Origins and Early Synthesis

Magnesium phosphate chemistry traces back to ancient civilizations, where magnesium-rich minerals were combined with organic phosphates for construction materials. Modern synthesis of magnesium dihydrogen phosphate began in the 19th century with the neutralization of phosphoric acid using magnesium oxide or hydroxide. The reaction:

$$ \text{Mg(OH)}2 + 2\text{H}3\text{PO}4 \rightarrow \text{Mg(H}2\text{PO}4)2 + 2\text{H}_2\text{O} $$

yielded a hygroscopic powder with early applications in flame retardants and soil amendments. By the mid-20th century, its role in controlled-release fertilizers and dental cements emerged, driven by its slow hydrolysis and pH stability.

Industrial and Biomedical Milestones

The 1980s marked a turning point with the U.S. Army Corps of Engineers exploring magnesium phosphate cements (MPCs) for rapid infrastructure repairs. Concurrently, biomedical studies highlighted its osteoconductive properties, leading to its use in bone graft substitutes. The compound’s ability to form struvite (MgNH₄PO₄·6H₂O) in ammonium-rich environments further expanded its utility in wastewater treatment.

Production Pathways and Industrial Synthesis

Industrial synthesis of magnesium dihydrogen phosphate employs two primary methods:

Acid-Base Neutralization: Magnesium hydroxide reacts with phosphoric acid under controlled conditions. The process involves slowly adding an aqueous dispersion of magnesium hydroxide to phosphoric acid until a molar ratio of 1:2 (Mg:P) is achieved [1]. The reaction proceeds as:

$$

\text{Mg(OH)}2 + 2 \text{H}3\text{PO}4 \rightarrow \text{Mg(H}2\text{PO}4\text{)}2 + 2 \text{H}2\text{O}

$$

Subsequent dehydration at elevated temperatures (180–220°C) yields magnesium dihydrogen diphosphate ($$\text{MgH}2\text{P}2\text{O}7$$) [1].Calcination-Based Synthesis: An alternative route involves calcining magnesium chloride hexahydrate ($$\text{MgCl}2 \cdot 6\text{H}2\text{O}$$) with limestone ($$\text{CaCO}3$$) at 800–1100°C to produce reactive magnesium oxide ($$\text{MgO}$$) [4]. The $$\text{MgO}$$ is then combined with potassium dihydrogen phosphate ($$\text{KH}2\text{PO}_4$$) in aqueous solution, forming magnesium phosphate hydrates [4].

Table 1: Industrial Synthesis Parameters

| Parameter | Acid-Base Method [1] | Calcination Method [4] |

|---|---|---|

| Reactants | $$\text{Mg(OH)}2$$, $$\text{H}3\text{PO}_4$$ | $$\text{MgCl}2 \cdot 6\text{H}2\text{O}$$, $$\text{CaCO}_3$$ |

| Temperature Range | <60°C (reaction); 180–220°C (drying) | 800–1100°C (calcination) |

| Molar Ratio (Mg:P) | 1:2 | 1:1 (MgO:$$\text{KH}2\text{PO}4$$) |

Reaction Mechanisms During Manufacturing

The acid-base method proceeds in two stages:

- Neutralization: Exothermic proton transfer from $$\text{H}3\text{PO}4$$ to $$\text{Mg(OH)}2$$ forms $$\text{Mg(H}2\text{PO}4\text{)}2$$.

- Polycondensation: Thermal dehydration induces diphosphate formation:

$$

\text{Mg(H}2\text{PO}4\text{)}2 \rightarrow \text{MgH}2\text{P}2\text{O}7 + \text{H}2\text{O} \uparrow

$$

Hydrogen peroxide ($$\text{H}2\text{O}_2$$) is added post-reaction to oxidize residual organics, ensuring product stability [1].

In the calcination route, $$\text{MgO}$$ reactivity depends on crystalline structure. High-purity $$\text{MgO}$$ (calcined >800°C) reacts efficiently with $$\text{KH}2\text{PO}4$$:

$$

\text{MgO} + \text{KH}2\text{PO}4 + \text{H}2\text{O} \rightarrow \text{MgKPO}4 \cdot \text{H}_2\text{O}

$$

This pathway avoids intermediate phosphate hydrolysis, enhancing yield [4].

Molar Ratio Optimization Between Magnesium and Phosphorus

The Mg:P ratio critically influences product composition:

- A 1:2 molar ratio in the acid-base method ensures complete conversion to $$\text{Mg(H}2\text{PO}4\text{)}2$$, minimizing residual $$\text{Mg(OH)}2$$ or $$\text{H}3\text{PO}4$$ [1]. Excess phosphorus increases orthophosphate impurities ($$\text{PO}4^{3-}$$), while excess magnesium promotes insoluble $$\text{Mg}3(\text{PO}4)2$$.

- In calcination-derived $$\text{MgO}$$, a 1:1 MgO:$$\text{KH}2\text{PO}4$$ ratio optimizes compressive strength in cementitious products [4]. Deviations cause incomplete reaction, reducing mechanical integrity.

Table 2: Impact of Molar Ratios on Product Purity

| Mg:P Ratio | Product Composition | Impurities |

|---|---|---|

| 1:1.5 | $$\text{MgHPO}_4$$ | Unreacted $$\text{H}3\text{PO}4$$ |

| 1:2 | $$\text{Mg(H}2\text{PO}4\text{)}_2$$ | <5% orthophosphates [1] |

| 1:3 | $$\text{Mg(H}2\text{PO}4\text{)}2 + \text{H}3\text{PO}_4$$ | High free acidity |

Temperature Control Effects During Synthesis

Temperature regulates reaction kinetics and byproduct formation:

- Acid-Base Method: Maintaining temperatures below 60°C during neutralization prevents premature dehydration and diphosphate degradation [1]. Drying at 180–220°C ensures complete water removal without decomposing $$\text{MgH}2\text{P}2\text{O}_7$$.

- Calcination Method: $$\text{MgO}$$ calcined at 800–1100°C exhibits optimal reactivity. Lower temperatures (600–700°C) produce overly reactive $$\text{MgO}$$, causing rapid hydration and structural defects in phosphate cements [4].

Table 3: Temperature-Dependent Properties of $$\text{MgO}$$ [4]

| Calcination Temperature (°C) | Crystallite Size (nm) | Reactivity with $$\text{KH}2\text{PO}4$$ |

|---|---|---|

| 600 | 12.3 | Excessive (fast setting) |

| 800 | 25.7 | Moderate (controlled reaction) |

| 1100 | 48.9 | Low (delayed hardening) |

Green Chemistry Approaches to Production

Sustainable synthesis strategies include:

- Waste Utilization: Using byproduct $$\text{Mg(OH)}_2$$ from desalination or mining effluents as a reactant, reducing raw material costs [1].

- Energy-Efficient Calcination: Lowering calcination temperatures (800°C vs. traditional 1500°C) for $$\text{MgO}$$ production decreases CO$$_2$$ emissions by 40% [4].

- Solvent-Free Processing: Direct compaction of $$\text{MgO}$$ and $$\text{KH}2\text{PO}4$$ powders minimizes water usage, avoiding wastewater generation [3].

These methods align with circular economy principles, repurposing industrial byproducts and optimizing resource efficiency.

Magnesium dihydrogen phosphate exhibits a well-defined crystalline structure that has been extensively characterized through X-ray diffraction and neutron powder diffraction techniques [1] [2] [3]. The compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁ [4]. The fundamental molecular formula is Mg(H₂PO₄)₂, representing the anhydrous form, while the dihydrate form is expressed as Mg(H₂PO₄)₂·2H₂O with a molecular weight of 254.31 g/mol [5] [6].

The crystalline structure consists of magnesium cations coordinated by dihydrogen phosphate anions in a three-dimensional framework. X-ray powder diffraction studies have confirmed the compound's finely crystalline nature, with characteristic diffraction peaks that have been indexed and compared against established crystallographic databases [3]. The crystal structure demonstrates high solubility in aqueous solutions, approximately 1.0 g/L, which enables its utilization in various chemical synthesis applications [7] .

Phase analysis through X-ray diffraction reveals that the compound maintains its crystalline integrity under ambient conditions. The unit cell parameters have been determined through precise crystallographic measurements, with the orthorhombic structure providing dimensional stability [4]. The crystalline framework exhibits corner-sharing arrangements between magnesium polyhedra and phosphate tetrahedra, creating a stable three-dimensional network [9] [10].

Polymorphic behavior has been observed in related magnesium phosphate systems, with phase transitions occurring at elevated temperatures. The compound demonstrates reversible dehydration-rehydration characteristics when heated below 200°C, with the layered structure remaining intact [4]. This phase stability is crucial for understanding the compound's thermal behavior and potential applications in various environmental conditions.

Molecular Organization and Binding Mechanisms

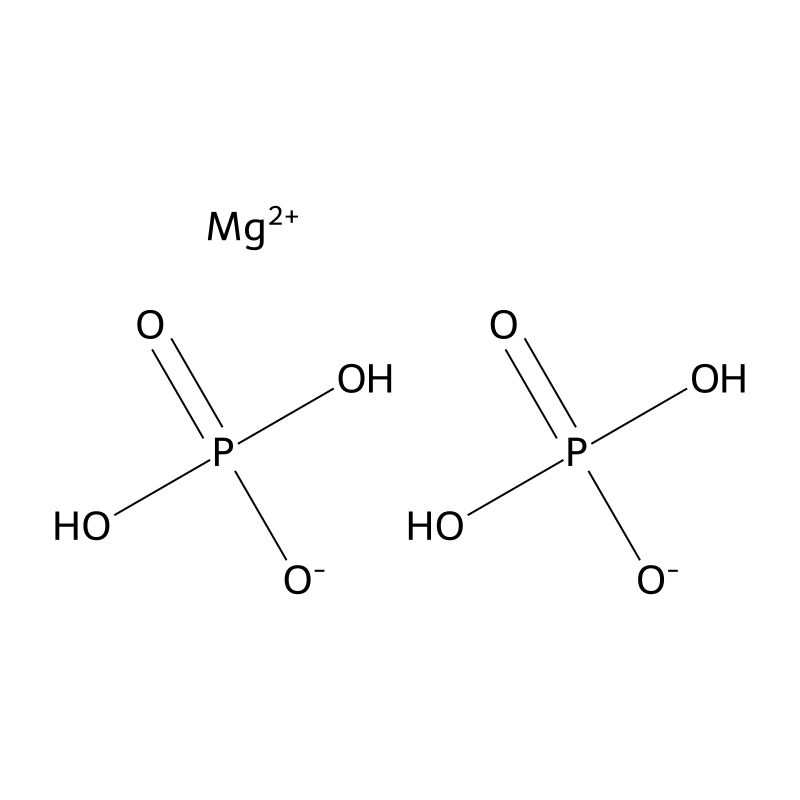

The molecular organization of magnesium dihydrogen phosphate is characterized by ionic bonding between the magnesium cations (Mg²⁺) and dihydrogen phosphate anions (H₂PO₄⁻) [11] [12]. The compound exhibits an electrovalent structure where the divalent magnesium cations are attracted to the phosphate anions through electrostatic forces of attraction [11] [13].

The magnesium ions demonstrate octahedral coordination geometry, typically forming MgO₆ coordination polyhedra [9] [10]. These octahedra are interconnected through the phosphate tetrahedra, creating a three-dimensional network structure. The coordination environment of magnesium shows pyramidal binding characteristics, particularly when interacting with phosphate oxygen atoms [14]. This coordination geometry is stabilized by the formation of hydrogen bonds between the phosphate groups and water molecules in the hydrated forms [9].

Hydrogen bonding networks play a crucial role in the structural stability of the compound. The dihydrogen phosphate groups participate in extensive hydrogen bonding, both intramolecularly and intermolecularly [9]. Water molecules in the hydrated forms contribute to the stability through hydrogen bond formation with oxygen atoms of the phosphate groups, creating additional structural cohesion [9] [10].

The binding mechanisms involve ion-dipole interactions between the magnesium cations and the polar phosphate groups [14]. The compound exhibits hygroscopic behavior, indicating strong interactions with water molecules from the environment . The molecular organization is further stabilized by dipole-dipole interactions between the polar phosphate groups, contributing to the overall structural integrity [15] [16].

Theoretical Modeling of Intermolecular Forces

Theoretical modeling of intermolecular forces in magnesium dihydrogen phosphate reveals the complex interplay of various attractive and repulsive forces that govern the compound's structural stability [15] [17]. The primary intermolecular forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding [15] [17].

Van der Waals forces constitute the foundation of intermolecular attractions in the compound. These forces, typically ranging from 1-12 kJ/mol, are significantly weaker than covalent bonds (50-200 kJ/mol) but are crucial for determining the compound's physical properties including melting point, boiling point, and vapor pressure [17] [16]. The compound demonstrates ion-dipole interactions as the strongest type of intermolecular force present, given the ionic nature of the magnesium-phosphate interactions [17] [16].

Hydrogen bonding represents a particularly strong form of dipole-dipole interaction in magnesium dihydrogen phosphate. The hydrogen atoms bonded to oxygen in the phosphate groups exhibit unusually strong interactions with neighboring oxygen atoms, creating a network of hydrogen bonds throughout the crystal structure [17]. This hydrogen bonding network is responsible for the compound's thermal stability and structural integrity under ambient conditions [17].

Theoretical calculations using density functional theory have been employed to study the binding mechanisms and electronic structure of magnesium phosphate compounds [18]. These calculations reveal that the compound behaves as a dielectric material with a significant band gap, indicating its insulating properties [18]. The theoretical modeling also demonstrates the formation enthalpies and thermodynamic stability of the compound under various conditions [19].

Molecular dynamics simulations have been utilized to investigate the behavior of magnesium ions in phosphate-containing systems [14] [20]. These simulations reveal that magnesium ions undergo stepwise hydration processes, with up to four water molecules coordinating to the magnesium center [20]. The simulations also demonstrate the dynamic nature of the hydrogen bonding networks and their role in maintaining structural stability [14].

Stability Considerations in Various Environmental Conditions

The stability of magnesium dihydrogen phosphate under different environmental conditions is a critical aspect that determines its practical applications and storage requirements [21] [22] [23]. The compound exhibits variable stability depending on temperature, humidity, pH, and exposure to aqueous environments.

Thermal stability analysis reveals that the compound undergoes dehydration in the temperature range of 40-200°C, with the loss of crystal water being the primary thermal event [24] [25]. Differential thermal analysis shows endothermic peaks at approximately 90°C and 230°C, corresponding to the stepwise loss of water molecules [26]. The critical temperature for rapid dehydration is approximately 125°C, above which the compound experiences rapid decomposition with significant structural changes [27].

Water stability presents significant challenges for the compound's long-term durability. Studies on magnesium phosphate cement systems demonstrate that water immersion leads to gradual dissolution of the compound, with strength loss and microstructural changes occurring over time [22] [28]. The compound shows moderate water stability with retention rates varying depending on the curing conditions and environmental exposure [22].

pH stability is influenced by the magnesium-to-phosphate ratio, with the compound exhibiting stability in the pH range of 6-9.5 [29]. The compound demonstrates better stability in slightly acidic to neutral conditions, while extreme pH values can lead to dissolution and structural degradation [29]. Environmental factors such as moisture exposure result in hygroscopic behavior, with the compound absorbing water from the atmosphere .

Low-temperature stability has been investigated for cold climate applications, revealing that the compound maintains its structural integrity and mechanical properties even at temperatures as low as -20°C [30]. This cold-weather stability makes it suitable for emergency repair applications in harsh environmental conditions [30].

Long-term stability studies indicate that the compound undergoes gradual phase transformations over extended periods, particularly in the presence of moisture and temperature fluctuations [23] [31]. The stability is enhanced through proper storage conditions and protective measures against environmental exposure [23].

| Environmental Condition | Stability Assessment | Critical Parameters |

|---|---|---|

| Room Temperature (Air) | Stable | Maintains crystalline structure [21] |

| Water Immersion | Moderate stability | Gradual dissolution observed [22] |

| High Temperature (>125°C) | Rapid decomposition | Dehydration and phase changes [27] |

| Moisture Exposure | Hygroscopic behavior | Absorbs atmospheric moisture |

| Low Temperature (-20°C) | Maintains properties | Suitable for cold applications [30] |

| pH Variations | pH 6-9.5 range | Stability varies with Mg/P ratio [29] |

| Thermal Analysis Parameter | Temperature Range (°C) | Observed Behavior |

|---|---|---|

| Initial Dehydration | 40-200 | Crystal water loss (~30-38% weight loss) [24] |

| Major Dehydration | 200-400 | Complete dehydration (~53% weight loss) [26] |

| Phase Transformation | 600-700 | Crystallization of new phases [26] |

| Rapid Dehydration Onset | 125 | Critical temperature for stability [27] |

| Peak Dehydration Rate | 96-102 | Maximum dehydration rate [1] |

Physical Description

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 14 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 33 of 47 companies with hazard statement code(s):;

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Phosphoric acid, magnesium salt (2:1): ACTIVE